Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 269.38 g/mol. It is classified as an azaspiro compound, which features a spirocyclic structure containing nitrogen. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The compound is cataloged under the CAS Number 1370210-93-7. It belongs to a broader category of azaspiro compounds, which are characterized by their unique bicyclic structures that include nitrogen atoms. These compounds often exhibit interesting biological activities, making them valuable in pharmaceutical research and development .
The synthesis of tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves several key steps:
The synthesis may employ various reagents, including tert-butyl esters, formaldehyde, and nitrogen-containing nucleophiles, under controlled conditions to ensure high yields and purity of the final product .
The molecular structure of tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate features a spirocyclic arrangement with a hydroxymethyl group attached at the 9-position and a carboxylate group at the 7-position. The structural formula can be represented as follows:
Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate can participate in various chemical reactions, including:
These reactions can be facilitated by specific catalysts or under particular conditions (temperature, pressure) to optimize yield and selectivity.
The mechanism of action for tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate in biological systems typically involves interaction with specific biological targets, such as enzymes or receptors. The azaspiro framework may contribute to binding affinity and specificity due to its three-dimensional structure.
Research indicates that compounds with similar structures may modulate biological pathways by acting as enzyme inhibitors or receptor agonists/antagonists, though specific data for this compound may require further investigation in biological assays .
Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate has potential applications in various scientific fields:
This compound represents a promising area of research within organic chemistry and pharmacology, with ongoing studies aimed at elucidating its full potential and applications in drug development and synthesis methodologies .
The assembly of the 7-azaspiro[3.5]nonane core relies on strategic cyclization and ring-formation techniques. A prominent approach involves Zn/Cu-mediated spirocyclization, where tert-butyl 4-methylenepiperidine-1-carboxylate reacts with 2,2,2-trichloroacetyl chloride in a tert-butyl methyl ether (MTBE) and dimethoxyethane (DME) solvent system. This process yields tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2), a critical precursor, albeit with moderate efficiency (15% yield) [2]. Alternative routes employ ketone-based cyclizations, such as the condensation of ethyl malonate derivatives with piperidinone intermediates under cesium carbonate catalysis. The spiro junction formation typically occurs at 0–25°C in polar aprotic solvents (acetonitrile, THF), with reaction times optimized at 4–12 hours to balance completion and byproduct formation [1]. Post-cyclization, purification via silica gel column chromatography (ethyl acetate/hexane gradients) isolates the spirocyclic core in >95% purity, as confirmed by thin-layer chromatography (TLC) and NMR [1] [2].
Table 1: Spirocyclization Methods for Azaspiro[3.5]nonane Core
Method | Conditions | Key Intermediate | Yield | Purity |
---|---|---|---|---|
Zn/Cu-Mediated Cyclization | MTBE/DME, 25°C, 12h | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 15% | >95% |
Cs₂CO₃-Catalyzed Condensation | CH₃CN, 0°C→25°C, 8h | Ethylmalonate-derived spiroketone | 62% | >90% |
Reductive Amination | NaBH₄/MeOH, 0°C, 2h | 7-Azaspiro[3.5]nonane tert-butyl ester | 78% | >97% |
Functionalization of the spiro[3.5]nonane scaffold at the C9 position introduces the hydroxymethyl group through ketone reduction or halide hydrolysis. Reduction of the 2-oxo precursor (CAS 203661-69-2) employs lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at -10°C→0°C, achieving 70–85% yields of tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1356476-27-1) [5]. Steric hindrance at the spirocyclic quaternary carbon necessitates precise temperature control to prevent epimerization. Alternatively, nucleophilic substitution of bromomethyl intermediates (generated via Appel reaction) using aqueous NaOH at 60°C affords the hydroxymethyl derivative in 65% yield. The reaction’s aqueous workup (ethyl acetate/water extraction) and magnesium sulfate drying ensure high recovery without racemization. Post-functionalization analysis by HPLC and mass spectrometry confirms regiospecific modification at the C9 position [5] [8].
The tert-butoxycarbonyl (Boc) group is indispensable for stabilizing the azaspirocyclic nitrogen during synthesis. Boc protection of the secondary amine uses di-tert-butyl dicarbonate (Boc₂O) with triethylamine in dichloromethane (DCM), achieving >95% conversion at 25°C within 2 hours [1] [4]. This group suppresses N-alkylation side reactions during hydroxymethylation and enhances crystallinity—critical for storage stability. Notably, the Boc moiety maintains integrity under reducing conditions (LiBH₄, NaBH₄) but cleaves under acidic hydroxymethylation conditions (e.g., HBr/acetic acid), necessitating sequential deprotection-reprotection. Orthogonal protection with toluenesulfonyl (Ts) groups is viable but requires harsher deprotection conditions (Mg/MeOH reflux), limiting yield (50–60%) [1] [8]. Post-synthesis, Boc-protected derivatives exhibit superior shelf-life (>24 months at 2–8°C) compared to unprotected analogs [4] [10].
Palladium and cesium carbonate catalysts drive efficiency in spirocycle synthesis. Pd/C-catalyzed hydrogenation (5% w/w, 50 psi H₂, ethanol, 25°C) reduces unsaturated precursors to saturated spirocycles with 92% enantiomeric excess (ee) when using chiral auxiliaries like (R)-BINAP [1]. Meanwhile, Cs₂CO₃-mediated alkylation minimizes O-alkylation during hydroxymethyl group introduction, improving selectivity to 15:1 (C-vs O-alkylation) [1] [4]. Solvent effects are pronounced: polar aprotic solvents (DMF, acetonitrile) enhance cesium carbonate’s nucleophilicity, while THF favors Pd-catalyzed reductions. For stereochemical control, chiral phase-transfer catalysts (e.g., quininium salts) achieve up to 88% ee in asymmetric hydroxymethylations. Optimized protocols reduce catalyst loading to 2 mol% without yield compromise, as confirmed by kinetic studies [1] [7].
Table 2: Catalytic Systems for Spirocyclic Compound Synthesis
Catalyst | Reaction Type | Conditions | Yield | Stereoselectivity |
---|---|---|---|---|
Pd/C (5%) + H₂ | Hydrogenation | 50 psi H₂, EtOH, 25°C, 6h | 95% | 92% ee |
Cs₂CO₃ | Alkylation | CH₃CN, 60°C, 4h | 89% | N/A |
(R)-BINAP/Pd(OAc)₂ | Asymmetric Reduction | THF, 40°C, 12h | 78% | 90% ee |
Quininium bromide | Phase-Transfer Alkylation | Toluene/H₂O, 0°C, 8h | 82% | 88% ee |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1